molecular formula C7H4Br2F2 B3034823 1-Bromo-4-(bromodifluoromethyl)benzene CAS No. 2358-32-9

1-Bromo-4-(bromodifluoromethyl)benzene

Cat. No.: B3034823
CAS No.: 2358-32-9
M. Wt: 285.91 g/mol
InChI Key: ZOTJZUPHVSVCKX-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromodifluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2. It is a halogenated benzene derivative, characterized by the presence of bromine and difluoromethyl groups attached to the benzene ring. This compound is typically a colorless to pale yellow liquid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromodifluoromethyl)benzene can be synthesized starting from bromobenzene. The synthetic route involves two main steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(bromodifluoromethyl)benzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring. The bromine and difluoromethyl groups can participate in various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-(bromodifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-(bromodifluoromethyl)benzene involves its participation in electrophilic aromatic substitution reactions. The bromine atoms and the difluoromethyl group influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(bromodifluoromethyl)benzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

1-bromo-4-[bromo(difluoro)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTJZUPHVSVCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under exclusion of oxygen, a solution of 14.0 g (67.63 mmol) of 1-bromo-4-(difluoromethyl)benzene (CAS 51776-71-7) and 25.3 g (142 mmol) of N-bromosuccinimide (NBS) in 190 ml of carbon tetrachloride is irradiated using a daylight lamp. During the radiation, the solvent reaches its boiling point. The mixture is irradiated under reflux for 24 hours. The mixture is then allowed to cool to room temperature, and precipitated succinimide is filtered off. Another 25 g of NBS are added to the filtrate, and the mixture is once more, under exclusion of oxygen, irradiated under reflux for 24 hours. After cooling, the mixture is again filtered and the filtrate is evaporated to dryness. This gives 18 g of a dark orange oil which is purified by vacuum distillation at 13 torr. This gives 12.7 g (44.4 mmol, 66% yield) of a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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